molecular formula C3H3Br2ClO B14338831 1,1-Dibromo-2-chloro-2-methoxyethene CAS No. 101537-21-7

1,1-Dibromo-2-chloro-2-methoxyethene

Cat. No.: B14338831
CAS No.: 101537-21-7
M. Wt: 250.31 g/mol
InChI Key: IENVVJUCNTWMPY-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-chloro-2-methoxyethene is a chemical compound with the molecular formula C₃H₃Br₂ClO It is characterized by the presence of bromine, chlorine, and methoxy groups attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibromo-2-chloro-2-methoxyethene typically involves the halogenation of methoxyethene derivatives. One common method is the bromination of 2-chloro-2-methoxyethene using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-chloro-2-methoxyethene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Formation of various substituted ethene derivatives.

    Oxidation: Production of epoxides, aldehydes, or carboxylic acids.

    Reduction: Generation of simpler hydrocarbons or partially dehalogenated products.

Scientific Research Applications

1,1-Dibromo-2-chloro-2-methoxyethene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-chloro-2-methoxyethene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibromo-2-chloroethene
  • 1,1-Dibromo-2-methoxyethene
  • 1,1-Dichloro-2-methoxyethene

Uniqueness

1,1-Dibromo-2-chloro-2-methoxyethene is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the ethene backbone. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

101537-21-7

Molecular Formula

C3H3Br2ClO

Molecular Weight

250.31 g/mol

IUPAC Name

1,1-dibromo-2-chloro-2-methoxyethene

InChI

InChI=1S/C3H3Br2ClO/c1-7-3(6)2(4)5/h1H3

InChI Key

IENVVJUCNTWMPY-UHFFFAOYSA-N

Canonical SMILES

COC(=C(Br)Br)Cl

Origin of Product

United States

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